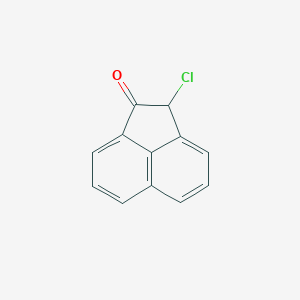

2-chloro-2H-acenaphthylen-1-one

准备方法

合成路线和反应条件: 替莫司达通过一系列涉及大环内酯中间体的化学反应合成。合成路线通常包括以下步骤:

大环内酯核心形成: 这涉及线性前体的环化以形成大环内酯环。

官能化: 在大环内酯核心上引入羟基、甲氧基和氨基等官能团。

工业生产方法: 替莫司达的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

间歇反应: 在大型反应器中进行,对温度、压力和 pH 值进行精确控制。

连续流合成: 用于高效且可扩展的生产。

质量控制: 严格的测试以确保最终产品符合行业标准.

化学反应分析

反应类型: 替莫司达会发生各种化学反应,包括:

氧化: 替莫司达可以被氧化形成相应的氧化物。

还原: 还原反应可以将替莫司达转化为其还原形式。

常用试剂和条件:

氧化剂: 如高锰酸钾或过氧化氢。

还原剂: 如氢化铝锂或硼氢化钠。

取代试剂: 如卤素或烷基化试剂.

科学研究应用

Chemical Applications

Organic Synthesis:

2-Chloro-2H-acenaphthylen-1-one serves as a valuable reagent in organic synthesis. Its derivatives are utilized in the synthesis of complex organic molecules, including various heterocycles and dyes. The compound can undergo nucleophilic substitutions and condensation reactions, making it a versatile building block in synthetic organic chemistry .

Model Compound:

This compound is often used as a model for studying acenaphthenequinones and their reactivity. Research has shown that it can participate in reactions with different nucleophiles, leading to the formation of various derivatives that are useful for further chemical transformations .

Biological Applications

Anti-Obesity Research:

Recent studies have investigated the role of this compound in inhibiting adipogenesis, suggesting its potential as an anti-obesity agent. The compound's ability to influence lipid metabolism is being explored as part of broader research into obesity treatment.

Cancer Therapy:

The compound has also been explored for its potential to enhance the efficacy of anti-cancer drugs. Preliminary findings indicate that it may play a role in cancer therapy by modulating cellular pathways related to tumor growth and resistance.

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit antimicrobial activities. These compounds are being studied for their potential use in developing new antibiotics or antifungal agents .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing novel pharmaceuticals. Its derivatives are being investigated for various therapeutic applications, including anti-inflammatory and analgesic properties.

Dye Production:

The compound is also used in the manufacturing of dyes. Its ability to form colored complexes makes it suitable for applications in textile and material industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings/Notes |

|---|---|---|

| Organic Chemistry | Reagent in organic synthesis | Participates in nucleophilic substitutions |

| Biology | Anti-obesity agent | Inhibits adipogenesis; potential metabolic effects |

| Medicine | Cancer therapy enhancer | Modulates pathways related to tumor growth |

| Pharmaceuticals | Precursor for drug development | Investigated for anti-inflammatory properties |

| Industry | Dye production | Forms colored complexes for textiles |

Case Study 1: Inhibition of Adipogenesis

A study published in a peer-reviewed journal examined the effects of this compound on adipocyte differentiation. The results indicated that the compound significantly reduced lipid accumulation in pre-adipocytes, suggesting its potential as an effective anti-obesity agent.

Case Study 2: Anticancer Activity

In another study, researchers explored the synergistic effects of this compound with established chemotherapeutic agents on various cancer cell lines. The findings demonstrated enhanced cytotoxicity when combined with certain drugs, highlighting its role as an adjunct therapy in cancer treatment.

Case Study 3: Synthesis of Novel Dyes

Research focused on the synthesis of new dyes using derivatives of this compound showed promising results. The synthesized dyes exhibited vibrant colors and good stability, indicating their potential application in commercial dye production.

作用机制

替莫司达通过多种机制发挥作用:

抑制 P-糖蛋白: 替莫司达抑制 P-糖蛋白,这是一种参与药物外排的蛋白质,从而提高其他药物的疗效。

抑制脂肪生成转录因子: 替莫司达抑制参与脂肪积累的 PPARγ 和 C/EBPα 等转录因子。

调节糖皮质激素受体活性: 替莫司达影响糖皮质激素受体的活性及其磷酸化,影响各种细胞过程 .

相似化合物的比较

替莫司达与其他大环内酯衍生物进行比较,例如:

雷帕霉素: 类似于抑制脂肪生成,但会导致免疫抑制。

FK506: 类似于调节糖皮质激素受体活性,但具有免疫抑制作用。

比利司达: 另一种外排泵抑制剂,但具有不同的化学结构和疗效

独特性: 替莫司达因其非免疫抑制性质以及增强其他药物疗效而不引起葡萄糖耐受不良的能力而脱颖而出 .

类似化合物列表:

- 雷帕霉素

- FK506

- 比利司达

- 维拉帕米

- 多粘菌素 .

生物活性

2-Chloro-2H-acenaphthylen-1-one (CAS No. 16269-26-4) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.64 g/mol. Its structure features a chlorinated acenaphthylene moiety, which is significant in determining its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- PC-3 (prostate cancer)

In vitro assays demonstrated that this compound exhibits cytotoxic effects, leading to apoptosis in these cancer cell lines. Specifically, it was observed that the compound induces cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies aimed at disrupting cell proliferation .

The proposed mechanism of action involves the inhibition of specific cellular pathways critical for tumor growth and survival. The compound may interact with microtubules, similar to other known anticancer agents, thereby disrupting mitotic processes . Furthermore, it has shown potential as a P-glycoprotein (P-gp) inhibitor, which could enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. Preliminary studies indicate that it exhibits moderate activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Case Study: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound utilized MTT assays to evaluate cell viability across different concentrations. The results indicated a dose-dependent decrease in viability for MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

These findings support the compound's potential as an effective anticancer agent .

Research Findings: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) within cancer cells. This oxidative stress is believed to contribute to the induction of apoptosis, making it a promising candidate for further development in cancer therapy .

属性

IUPAC Name |

2-chloro-2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEWKHWKQARGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299131 | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-26-4 | |

| Record name | NSC128360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。